molecular formula C12H14N2O4S B2354095 methyl 3-nitro-4-(thiomorpholin-4-yl)benzoate CAS No. 900019-33-2

methyl 3-nitro-4-(thiomorpholin-4-yl)benzoate

Cat. No.: B2354095
CAS No.: 900019-33-2
M. Wt: 282.31
InChI Key: VAXAUMWDQTZGDP-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-(thiomorpholin-4-yl)benzoate is a benzoate ester derivative characterized by a nitro group at the 3-position and a thiomorpholine moiety at the 4-position of the benzene ring. This compound is of interest in medicinal chemistry and materials science due to the nitro group's electron-withdrawing effects and the thiomorpholine ring's ability to participate in hydrogen bonding and metal coordination .

Properties

IUPAC Name

methyl 3-nitro-4-thiomorpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c1-18-12(15)9-2-3-10(11(8-9)14(16)17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXAUMWDQTZGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCSCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Sequential Functionalization

The synthesis begins with the preparation of methyl 4-bromo-3-nitrobenzoate, a key intermediate.

Step 1: Nitration of 4-Bromobenzoic Acid
4-Bromobenzoic acid undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitro group preferentially occupies the meta position relative to the carboxylic acid group due to the latter’s strong electron-withdrawing effect.

Step 2: Esterification
The resulting 4-bromo-3-nitrobenzoic acid is esterified with methanol in the presence of catalytic sulfuric acid under reflux to yield methyl 4-bromo-3-nitrobenzoate.

Step 3: Nucleophilic Aromatic Substitution (SNAr)
Thiomorpholine reacts with methyl 4-bromo-3-nitrobenzoate in dimethylformamide (DMF) at 80–120°C, facilitated by potassium carbonate (K₂CO₃) as a base. The nitro group at position 3 activates the benzene ring for SNAr at position 4, enabling thiomorpholine’s sulfur atom to displace bromide.

Reaction Scheme:
$$
\text{Methyl 4-bromo-3-nitrobenzoate} + \text{Thiomorpholine} \xrightarrow[\text{DMF, 100°C}]{\text{K}2\text{CO}3} \text{this compound}
$$

Yield Optimization:

  • Excess thiomorpholine (1.5–2.0 equivalents) improves conversion.
  • Prolonged reaction times (12–24 hours) enhance yields to 70–85%.

Alternative Pathway: Palladium-Catalyzed Coupling

A cross-coupling approach using palladium catalysts offers an alternative to SNAr, particularly for less reactive substrates.

Step 1: Synthesis of Methyl 3-Nitro-4-(Boronato)Benzoate
Methyl 4-bromo-3-nitrobenzoate undergoes Miyaura borylation with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc in dioxane at 80°C.

Step 2: Suzuki-Miyaura Coupling
The boronated intermediate couples with 4-thiomorpholine sulfonate using Pd(PPh₃)₄ and Na₂CO₃ in a water/ethanol mixture at 90°C.

Advantages:

  • Tolerates electron-deficient aryl bromides.
  • Yields up to 75% with minimal byproducts.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance efficiency:

  • Nitration : Tubular reactors with precise temperature control (-5°C to 5°C) minimize side reactions.
  • SNAr : Multi-stage flow reactors with in-line purification (e.g., scavenger resins) reduce downtime.

Solvent and Catalyst Recycling

  • DMF is recovered via distillation and reused, lowering costs and environmental impact.
  • Palladium catalysts are immobilized on silica supports for easy recovery.

Reaction Optimization and Analytical Validation

Key Parameters for SNAr

Parameter Optimal Range Impact on Yield
Temperature 80–120°C Higher temps accelerate substitution but risk decomposition
Solvent DMF or DMSO Polar aprotic solvents enhance nucleophilicity
Base K₂CO₃ or Cs₂CO₃ Cs₂CO₃ improves solubility but increases cost
Reaction Time 12–24 hours Longer durations favor completion

Analytical Characterization

  • HPLC : Purity >98% confirmed using C18 columns (acetonitrile/water gradient).
  • NMR :
    • $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, Ar-H), 8.12 (d, J=8.4 Hz, 1H, Ar-H), 6.98 (d, J=8.4 Hz, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 3.75–3.70 (m, 4H, thiomorpholine), 2.65–2.60 (m, 4H, thiomorpholine).
    • $$ ^{13}C $$ NMR: δ 165.2 (C=O), 148.1 (C-NO₂), 134.5–122.3 (Ar-C), 52.1 (OCH₃), 49.8 (thiomorpholine), 27.5 (thiomorpholine-S).

Challenges and Mitigation Strategies

Competing Side Reactions

  • Nitro Group Reduction : Use inert atmospheres (N₂/Ar) to prevent reduction during SNAr.
  • Ester Hydrolysis : Maintain anhydrous conditions in protic solvents.

Scalability Issues

  • Exothermic Nitration : Jacketed reactors with cryogenic cooling prevent thermal runaway.
  • Thiomorpholine Availability : On-site synthesis via cyclization of 1,2-ethanedithiol with ammonia reduces supply chain dependencies.

Chemical Reactions Analysis

Types of Reactions

methyl 3-nitro-4-(thiomorpholin-4-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 3-nitro-4-(thiomorpholin-4-yl)benzoate has been investigated for its potential as an antimicrobial and anticancer agent. The nitro group can be reduced to form an amine, which may enhance its biological activity. Studies have shown that similar compounds exhibit significant cytotoxic effects against various cancer cell lines, indicating potential therapeutic uses in oncology.

Study Focus Findings
Antimicrobial ActivityDemonstrated effectiveness against Mycobacterium tuberculosis with promising selectivity indices.
Anticancer PropertiesExhibited significant inhibition of proliferation in breast cancer cell lines (MCF7).

The compound's interactions with biological macromolecules, such as enzymes and receptors, are crucial for its activity. The thiomorpholine ring enhances binding affinity, allowing for modulation of enzyme activities.

Mechanism of Action:

  • The nitro group can participate in redox reactions.
  • The thiomorpholine moiety forms hydrogen bonds with target proteins, influencing their function.

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the synthesis of specialty chemicals. Its unique properties make it suitable for developing materials with specific functionalities.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated that the compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against certain strains.

Case Study 2: Anticancer Activity

Research focusing on the anticancer potential of this compound revealed that it significantly inhibited cell migration and proliferation in MCF7 breast cancer cells. The study suggested that the compound interferes with EGF-induced signaling pathways, which are critical for cancer cell growth.

Mechanism of Action

The mechanism of action of methyl 3-nitro-4-(thiomorpholin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the thiazinane ring may interact with biological receptors. These interactions can lead to various biological effects, depending on the context and conditions .

Comparison with Similar Compounds

Key Observations:

  • Steric Hindrance: Bulky groups like tert-octylphenoxyethoxy (MW 429.51) reduce reactivity in sterically demanding reactions, whereas smaller substituents (e.g., triazole, MW 260.20) favor compact molecular architectures .
  • Biological Relevance: Piperazino and triazole derivatives are frequently employed in drug design due to their hydrogen-bonding capabilities and affinity for biological targets .

Physical and Chemical Properties

Available data for analogs highlight trends in stability and solubility:

Compound Melting Point (°C) Boiling Point (°C) Solubility (Predicted)
Methyl 3-nitro-4-(phenylsulfanyl)benzoate 112–113 429.3 Low in water; soluble in DMSO
Methyl 3-nitro-4-(propylamino)benzoate Not reported Not reported Moderate polarity
Methyl 3-nitro-4-(piperidin-1-yl)benzoate Not reported Not reported Lipophilic
  • Thermal Stability : The phenylthio derivative’s high boiling point (429.3°C) suggests strong intermolecular interactions, likely due to sulfur-aromatic interactions .
  • Solubility : Thiomorpholine’s polarizable sulfur atom may improve aqueous solubility relative to purely aromatic or alkyl-substituted analogs .

Biological Activity

Methyl 3-nitro-4-(thiomorpholin-4-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features a nitro group and a thiomorpholine ring, which are critical for its biological activity. The presence of these functional groups allows for various interactions with biological macromolecules, enhancing its potential therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group may participate in redox reactions, while the thiomorpholine ring is believed to facilitate hydrogen bonding with target proteins. These interactions can modulate enzymatic activities and cellular pathways, leading to diverse biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa16 μg/mL

The data indicates that this compound exhibits varying degrees of effectiveness against different bacterial strains, suggesting its potential as an antibacterial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. Studies have demonstrated its ability to inhibit cancer cell proliferation in vitro.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited significant inhibition of cell growth in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic use.

Q & A

Q. What are the recommended synthetic routes for methyl 3-nitro-4-(thiomorpholin-4-yl)benzoate?

  • Methodological Answer : A multi-step synthesis is typically required. Begin with nitration of methyl 4-hydroxybenzoate to introduce the nitro group at the 3-position. Subsequent steps involve substituting the hydroxyl group with thiomorpholine via nucleophilic aromatic substitution (SNAr), which may require activating agents like triflic anhydride or catalytic Pd coupling under inert conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR (¹H/¹³C, 2D-COSY, HSQC) to verify substituent positions and connectivity.
  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
  • Mass Spectrometry (ESI-TOF or HRMS) for molecular weight confirmation .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Conduct in vitro assays to evaluate:
  • Cytotoxicity (MTT assay on cancer cell lines, e.g., HeLa or MCF-7).
  • Enzyme inhibition (kinase or protease activity assays, given the thiomorpholine’s potential interaction with ATP-binding pockets).
  • Solubility and stability in physiological buffers (PBS, pH 7.4) using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can reaction yields be optimized during thiomorpholine introduction?

  • Methodological Answer : Key factors include:
  • Solvent choice : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Catalysts : Pd(PPh₃)₄ or CuI for coupling reactions.
  • Temperature : Maintain 80–100°C for SNAr reactions to enhance reactivity.
  • Protecting groups : Temporarily protect the nitro group if competing side reactions occur .

Q. What advanced techniques resolve structural ambiguities in derivatives?

  • Methodological Answer : For ambiguous NOE or coupling patterns:
  • X-ray crystallography to determine crystal packing and substituent orientation.
  • DFT calculations (Gaussian or ORCA) to model electronic environments and predict NMR shifts.
  • Dynamic NMR to study rotational barriers in the thiomorpholine ring .

Q. How does the nitro group influence metabolic stability in biological systems?

  • Methodological Answer : The nitro group may act as a prodrug trigger. Assess:
  • Reductive metabolism : Incubate with liver microsomes (e.g., rat S9 fraction) and monitor nitro-to-amine conversion via LC-MS.
  • Hydrolysis : Test stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to evaluate oral bioavailability .

Q. What computational tools predict target interactions for this compound?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against kinase or GPCR targets. Validate with:
  • MD simulations (GROMACS) to assess binding stability.
  • QSAR models to correlate structural features (e.g., nitro group’s electron-withdrawing effect) with activity .

Safety and Handling

Q. What precautions are necessary when handling this compound?

  • Methodological Answer :
  • GHS Classification : Likely Category 4 for acute toxicity (oral/dermal/inhalation).
  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood during synthesis to avoid aerosolized particles.
  • Storage : Keep in a desiccator at 4°C, away from light and moisture .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity of structural analogs?

  • Methodological Answer :
  • Meta-analysis : Compare assay conditions (e.g., cell line variability, IC₅₀ protocols).
  • Structural tweaks : Modify the benzoate’s ester group or thiomorpholine’s sulfur oxidation state to isolate activity contributors.
  • Dose-response curves : Replicate studies with standardized concentrations (1 nM–100 µM) .

Tables for Key Comparisons

Property This compound Analog: Methyl 4-(Thiomorpholin-4-yl)benzoate
Synthetic Complexity High (multi-step nitration + substitution)Moderate (direct substitution)
Bioactivity Potential kinase inhibition (nitro group)Lower activity (lack of nitro)
Metabolic Stability Moderate (nitro reduction risk)High (no reactive nitro)

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